Lipophilicity Differentiation: Computed XLogP3-AA vs. 2-Methoxyphenyl and Unsubstituted Phenyl Piperazine Analogs
Lipophilicity, as estimated by the computed XLogP3-AA descriptor, is a key determinant of membrane permeability and non-specific binding. The target compound (2,3-dimethylphenyl) exhibits an XLogP3-AA of 5.4 [1]. In comparison, a direct 2-methoxyphenyl analog (CAS not specified) is expected to have a lower XLogP due to the polar methoxy substituent, while an unsubstituted phenylpiperazine analog such as intepirdine (3-(benzenesulfonyl)-8-piperazin-1-ylquinoline) has a reported XLogP3-AA of approximately 3.1 [2]. This represents a ΔXLogP of up to +2.3 log units for the target compound, indicating substantially higher lipophilicity and predicted membrane partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.4 (PubChem computed, 2025) |
| Comparator Or Baseline | Intepirdine (SB-742457, 3-(benzenesulfonyl)-8-piperazin-1-ylquinoline): 3.1 (PubChem computed, 2025) |
| Quantified Difference | ΔXLogP = +2.3 (target more lipophilic) |
| Conditions | In silico prediction; XLogP3 algorithm, PubChem 2025 release |
Why This Matters
A higher logP suggests improved blood-brain barrier penetration potential but also increased risk of non-specific binding; this directly impacts selection for CNS-targeted screening campaigns.
- [1] PubChem. (2025). Compound Summary for CID 5640207: 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 11256720: Intepirdine. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
